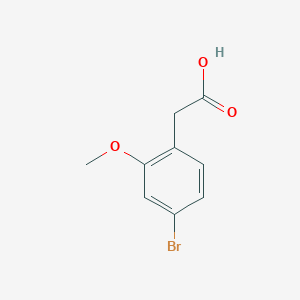

2-(4-Bromo-2-methoxyphenyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromo-2-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRCAQYXOAHKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695208 | |

| Record name | (4-Bromo-2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026089-09-7 | |

| Record name | (4-Bromo-2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromo-2-methoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromo-2-methoxyphenyl)acetic acid

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Bromo-2-methoxyphenyl)acetic acid (CAS No. 1026089-09-7), a substituted phenylacetic acid derivative. Phenylacetic acids are a critical class of compounds in medicinal chemistry and materials science, serving as versatile scaffolds and building blocks. This document delves into the structural attributes, synthesis strategies, spectroscopic characterization, potential reactivity, and prospective applications of this specific isomer. While direct experimental data for this compound is limited in peer-reviewed literature, this guide synthesizes information from commercial suppliers, data for structural isomers, and foundational chemical principles to provide a robust profile for researchers, scientists, and drug development professionals. The ensuing discussion aims to equip the reader with the necessary technical insights to effectively utilize this compound in their research endeavors.

Chemical Identity and Physicochemical Properties

This compound is a solid, crystalline compound under standard conditions.[1] The molecule incorporates a phenylacetic acid backbone, which is functionalized with a methoxy group at the ortho-position and a bromine atom at the para-position relative to the acetic acid moiety. These substitutions are critical in defining the molecule's electronic properties, reactivity, and potential biological activity. The methoxy group, an electron-donating group, and the bromine atom, an electron-withdrawing group, create a unique electronic environment on the aromatic ring that influences its interaction with biological targets and its utility in synthetic chemistry.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1026089-09-7 | [1][2][3][4] |

| Molecular Formula | C₉H₉BrO₃ | [1][2] |

| Molecular Weight | 245.07 g/mol | |

| IUPAC Name | (4-bromo-2-methoxyphenyl)acetic acid | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1][4] |

| Storage | Sealed in dry, room temperature | [1][4] |

| InChI Key | RNRCAQYXOAHKGD-UHFFFAOYSA-N | [1][4] |

Synthesis and Mechanistic Considerations

The directing effects of the substituents on the aromatic ring are paramount in determining the regioselectivity of the bromination reaction. The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group. The acetic acid moiety (-CH₂COOH) is a deactivating, meta-directing group. Given the stronger activating and directing influence of the methoxy group, electrophilic attack is most likely to occur at the positions ortho and para to it. Since the para position is sterically less hindered, it is the favored site of substitution, leading to the desired 4-bromo product.

A proposed experimental workflow for the synthesis is detailed below.

Proposed Experimental Protocol: Synthesis of this compound

Principle: This protocol describes the regioselective bromination of 2-methoxyphenylacetic acid using a suitable brominating agent, such as N-Bromosuccinimide (NBS) or bromine in a polar solvent like acetic acid. The reaction leverages the strong ortho-, para-directing effect of the methoxy group to achieve bromination at the C4 position.

Reagents:

-

2-Methoxyphenylacetic acid

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Acetic acid or other suitable polar aprotic solvent

-

Deionized water

-

Sodium thiosulfate (for quenching excess bromine)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxyphenylacetic acid in a suitable solvent like acetic acid.

-

Addition of Brominating Agent: Slowly add a stoichiometric equivalent of the brominating agent (e.g., N-Bromosuccinimide) to the stirred solution at room temperature. If using liquid bromine, it should be added dropwise.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. If bromine was used, the excess can be quenched by adding a saturated solution of sodium thiosulfate.

-

Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a crystalline solid.

The following diagram illustrates the proposed synthesis workflow.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While experimental spectra for this specific compound are not widely published, we can predict the key features based on its structure and data from its isomers.[1]

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~10-12 | Singlet (broad) | -COOH |

| ~7.1-7.3 | Doublet | Ar-H (ortho to -CH₂COOH) | |

| ~6.9-7.1 | Doublet of doublets | Ar-H (meta to -CH₂COOH & -OCH₃) | |

| ~6.8-7.0 | Doublet | Ar-H (ortho to -OCH₃) | |

| ~3.8-4.0 | Singlet | -OCH₃ | |

| ~3.6-3.8 | Singlet | -CH₂- | |

| ¹³C NMR | ~175-180 | Singlet | -COOH |

| ~155-160 | Singlet | Ar-C (-OCH₃) | |

| ~130-135 | Singlet | Ar-C (-CH₂COOH) | |

| ~130-135 | Singlet | Ar-CH (meta to -OCH₃) | |

| ~120-125 | Singlet | Ar-CH (ortho to -OCH₃) | |

| ~115-120 | Singlet | Ar-C (-Br) | |

| ~110-115 | Singlet | Ar-CH (ortho to -CH₂COOH) | |

| ~55-60 | Singlet | -OCH₃ | |

| ~40-45 | Singlet | -CH₂- |

Mass Spectrometry (MS): In an electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode, or the protonated molecule [M+H]⁺ in positive ion mode. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature, with two peaks of nearly equal intensity separated by 2 m/z units.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A sharp, strong absorption around 1700-1750 cm⁻¹ would be indicative of the C=O stretching of the carboxyl group. C-O stretching bands for the ether and carboxylic acid would appear in the 1200-1300 cm⁻¹ region, and aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions.

Reactivity Profile and Potential Applications

The chemical reactivity of this compound is dictated by its three primary functional groups: the carboxylic acid, the aromatic ring, and the carbon-bromine bond.

-

Carboxylic Acid Group: The carboxyl group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. This functionality is key to its use as a building block, allowing for its conjugation to other molecules of interest.

-

Aromatic Ring: The electron-rich aromatic ring, despite the presence of the deactivating bromo and carboxyl groups, can still potentially undergo further electrophilic substitution, although under harsher conditions. The existing substituents will direct any new incoming groups.

-

Carbon-Bromine Bond: The aryl bromide functionality is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This significantly enhances its utility as a synthetic intermediate.

Given its structural features, this compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the fields of drug discovery and agrochemicals.[5] Its isomers have been utilized in the development of anti-inflammatory and analgesic agents.[5] The phenylacetic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of this compound could be explored to develop novel therapeutic agents.

Caption: Potential applications of this compound as a synthetic building block.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique substitution pattern provides a versatile platform for the development of novel compounds. While a comprehensive body of literature on this specific isomer is yet to be established, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and an overview of its potential applications based on sound chemical principles and data from closely related structures. It is our hope that this technical guide will serve as a valuable resource for researchers and developers working with this and similar compounds.

References

- American Elements. (n.d.). This compound.

- Findlater, M., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2835.

Sources

An In-Depth Technical Guide to 2-(4-Bromo-2-methoxyphenyl)acetic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Bromo-2-methoxyphenyl)acetic acid, a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. We will delve into its chemical structure, synthesis, and characterization, with a particular focus on its application as a scaffold in the development of novel therapeutic agents. This document is intended to serve as a practical resource, offering not only established protocols but also the scientific rationale behind the methodological choices, thereby empowering researchers to effectively utilize this compound in their discovery and development workflows.

Chemical Identity and Physicochemical Properties

This compound is a substituted phenylacetic acid derivative. The strategic placement of the bromo and methoxy groups on the phenyl ring imparts unique electronic and steric properties, making it a valuable synthon for introducing specific pharmacophoric features into larger molecules.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 1026089-09-7 | |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| Appearance | Solid (typically a white to off-white powder) | |

| Purity | Typically >97% | |

| Storage | Sealed in a dry environment at room temperature |

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Synthesis and Purification: A Protocol Grounded in Mechanistic Understanding

The synthesis of this compound can be achieved through the electrophilic bromination of 2-methoxyphenylacetic acid. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strongly activating ortho-, para-director, while the acetic acid moiety (-CH₂COOH) is a weakly deactivating group. The steric hindrance from the acetic acid group at the ortho position, coupled with the strong para-directing influence of the methoxy group, favors the introduction of the bromine atom at the C4 position.

Experimental Protocol: Synthesis

This protocol is adapted from the well-established methods for the regioselective bromination of substituted phenylacetic acids.[2]

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: In a fume hood, dissolve 1 equivalent of 2-methoxyphenylacetic acid in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Bromine Solution Preparation: In a separate container, carefully prepare a solution of 1.05 equivalents of liquid bromine in glacial acetic acid.

-

Reaction: Slowly add the bromine solution dropwise to the stirred solution of 2-methoxyphenylacetic acid at ambient temperature. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a gentle reaction temperature.

-

Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

Quenching and Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing a significant volume of ice-water. This will quench the reaction and precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration, washing the filter cake thoroughly with cold water to remove any residual acetic acid and inorganic byproducts.

-

Purification: The crude product can be purified by recrystallization. A mixture of ethanol and water is often a suitable solvent system. Dissolve the crude solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the yield of pure crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to a constant weight.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid as Solvent: It is an excellent solvent for both the starting material and bromine, and its polar nature can help to stabilize the charged intermediate in the electrophilic aromatic substitution mechanism.

-

Slow Addition of Bromine: This is crucial to control the exothermicity of the reaction and to prevent the formation of di-brominated byproducts.

-

Ice-Water Quench: This step serves a dual purpose: it stops the reaction and precipitates the less water-soluble organic product, facilitating its isolation.

-

Recrystallization: This is a standard and effective technique for purifying solid organic compounds, removing impurities that may have different solubility profiles.

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy protons. The coupling patterns and chemical shifts of the aromatic protons are particularly diagnostic for confirming the 4-bromo-2-methoxy substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the nine unique carbon atoms in the molecule. The chemical shifts of the carbon atoms will be influenced by the attached functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio). Common fragmentation pathways for phenylacetic acids include the loss of the carboxylic acid group (-COOH) and cleavage of the benzylic C-C bond.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the final product. A reversed-phase HPLC method can be developed to separate the target compound from any unreacted starting material or isomeric byproducts.[4][5]

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Applications in Drug Discovery and Development: A Field-Proven Perspective

Substituted phenylacetic acids are a well-established class of compounds in medicinal chemistry, with many derivatives exhibiting potent biological activities.[6] this compound serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential, particularly in the area of anti-inflammatory and analgesic drug discovery.

The Rationale: Targeting Cyclooxygenase (COX) Enzymes

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[7] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The general structure of many COX inhibitors incorporates an acidic moiety, such as a carboxylic acid, which is crucial for binding to the active site of the enzyme. The substituted phenyl ring of this compound can be further functionalized to enhance binding affinity and selectivity for the COX-2 isoform, which is the primary target for anti-inflammatory therapies with a reduced risk of gastrointestinal side effects.[8][9]

Caption: The role of COX-2 in the inflammatory pathway and the inhibitory action of NSAIDs.

A Versatile Scaffold for Synthesis

The carboxylic acid group of this compound can be readily converted to other functional groups, such as esters, amides, and ketones, allowing for the facile generation of a library of derivatives. The bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which can be used to introduce additional structural diversity and to explore the structure-activity relationships (SAR) of the synthesized compounds.

Conclusion: A Foundation for Innovation

This compound is a chemical intermediate with significant, yet not fully explored, potential. Its straightforward synthesis, well-defined structure, and versatile reactivity make it an attractive starting point for the development of novel bioactive molecules. For researchers in drug discovery and related fields, a thorough understanding of the properties and handling of this compound is the first step towards unlocking its full potential in the creation of next-generation therapeutics. This guide has provided a foundational understanding of this important building block, with the aim of facilitating its effective application in the laboratory and beyond.

References

- Guzei, I. A., Gunderson, A. R., & Hill, N. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1555. [Link]

- Al-Sanea, M. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1293. [Link]

- American Elements. (n.d.). This compound.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- PubChem. (n.d.). This compound.

- Selinsky, B. S., et al. (2015). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry, 290(15), 9789–9797. [Link]

- SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column.

- SIELC Technologies. (n.d.). Separation of Bromoacetic acid on Newcrom R1 HPLC column.

- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.

- Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB Journal, 18(8), 790–804.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column.

- Beilstein Journals. (n.d.). Supplementary Information.

- Chegg. (2021). interpret the 1H NMR and 13C NMR of the compound 2-bromo-2-phenyl-acetic acid.

- Mardini, I. A., & FitzGerald, G. A. (2001). Selective Inhibitors of cyclooxygenase-2: A Growing Class of Anti-Inflammatory Drugs. Molecular Interventions, 1(1), 30–38. [Link]

- NCBI. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities.

- NCBI. (2011). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1.

- Oriental Journal of Chemistry. (2014). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide.

- PNAS. (2010). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition.

- PubMed. (2004). Elucidation of the mechanism of inhibition of cyclooxygenases by acyl-coenzyme A and acylglucuronic conjugates of ketoprofen.

- Wikipedia. (n.d.). 2C-B.

Sources

- 1. 2C-B - Wikipedia [en.wikipedia.org]

- 2. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 5. Separation of Bromoacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Synthesis of 2-(4-Bromo-2-methoxyphenyl)acetic Acid

Introduction: Strategic Importance of 2-(4-Bromo-2-methoxyphenyl)acetic Acid

This compound is a valuable substituted phenylacetic acid derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its bifunctional nature, featuring a reactive carboxylic acid moiety and a bromine-substituted aromatic ring, makes it a versatile intermediate for introducing the 4-bromo-2-methoxyphenyl group into larger scaffolds. This is particularly relevant in the fields of medicinal chemistry and drug development, where this structural motif is explored for its potential biological activity.[1] The strategic placement of the methoxy and bromo substituents on the phenyl ring allows for selective functionalization, enabling researchers to construct diverse molecular architectures for targeted therapeutic applications.

This technical guide provides a comprehensive overview of a reliable and well-established synthetic route to this compound. The chosen pathway proceeds through a benzyl cyanide intermediate, a classic and robust method for the preparation of phenylacetic acids.[2] Each step is detailed with in-depth explanations of the underlying chemical principles and practical considerations to ensure successful execution in a laboratory setting.

Overall Synthetic Workflow

The synthesis of this compound can be efficiently achieved in a multi-step sequence starting from a commercially available precursor. The following diagram illustrates the logical flow of the synthetic strategy, which involves the formation of a key benzyl bromide intermediate, followed by cyanation and subsequent hydrolysis.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of the Benzyl Bromide Intermediate

The initial and critical step is the formation of 4-bromo-2-methoxybenzyl bromide from a suitable starting material. A common and effective precursor is 4-bromo-2-methoxytoluene. The benzylic position of the methyl group is selectively brominated using a radical initiator.

Reaction Scheme:

4-Bromo-2-methoxytoluene → 4-Bromo-2-methoxybenzyl bromide

Causality Behind Experimental Choices:

The selective bromination of the benzylic methyl group in the presence of an aromatic ring is achieved through a free radical substitution reaction. N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation as it provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution over electrophilic aromatic substitution. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction upon heating or irradiation.[3] The choice of a non-polar solvent like carbon tetrachloride or cyclohexane is crucial to prevent the ionic reaction pathways.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-methoxytoluene in a suitable solvent (e.g., carbon tetrachloride).

-

Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent bulb to facilitate the initiation of the radical reaction.[3]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-2-methoxybenzyl bromide. This intermediate can often be used in the next step without further purification.

Part 2: Synthesis of the Benzyl Cyanide Intermediate

The second stage involves the conversion of the benzyl bromide to the corresponding benzyl cyanide (acetonitrile) through a nucleophilic substitution reaction.

Reaction Scheme:

4-Bromo-2-methoxybenzyl bromide → 2-(4-Bromo-2-methoxyphenyl)acetonitrile

Causality Behind Experimental Choices:

This transformation is a classic SN2 reaction where the cyanide ion (CN⁻) acts as a nucleophile, displacing the bromide leaving group from the benzylic carbon.[4] The use of a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone is advantageous as it solvates the cation of the cyanide salt (e.g., Na⁺ or K⁺) while leaving the cyanide anion relatively free and highly nucleophilic.[4] The addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction through the Finkelstein reaction, where the more nucleophilic iodide ion temporarily displaces the bromide, and is in turn displaced by the cyanide ion.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the crude 4-bromo-2-methoxybenzyl bromide in a polar aprotic solvent like acetone or DMF.

-

Addition of Cyanide: Add finely powdered sodium cyanide or potassium cyanide to the solution. A catalytic amount of sodium iodide can also be added.[4]

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring.

-

Monitoring: Follow the reaction progress by TLC, monitoring the disappearance of the benzyl bromide.

-

Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Extraction: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining inorganic impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2-(4-bromo-2-methoxyphenyl)acetonitrile. This product can be purified by column chromatography or recrystallization if necessary.

Part 3: Hydrolysis of the Benzyl Cyanide to the Carboxylic Acid

The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[5]

Reaction Scheme:

2-(4-Bromo-2-methoxyphenyl)acetonitrile → this compound

Causality Behind Experimental Choices:

-

Base-catalyzed hydrolysis: Involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile, followed by protonation steps to form a primary amide intermediate, which is then further hydrolyzed to the carboxylate salt.[6] Subsequent acidification yields the final carboxylic acid. This method is often preferred due to its generally milder conditions and higher yields.

-

Acid-catalyzed hydrolysis: Involves the protonation of the nitrile nitrogen, which makes the carbon more electrophilic for the attack by water. A primary amide is also formed as an intermediate, which is then hydrolyzed to the carboxylic acid.

Step-by-Step Methodology (Base-catalyzed):

-

Reaction Setup: Place the crude 2-(4-bromo-2-methoxyphenyl)acetonitrile in a round-bottom flask.

-

Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, typically in a mixture with an alcohol like ethanol to improve solubility.[5]

-

Reaction Conditions: Heat the mixture to reflux. The hydrolysis of the intermediate amide can be slow, so a prolonged reaction time may be necessary.

-

Monitoring: Monitor the reaction by TLC until the starting nitrile is no longer present.

-

Work-up: Cool the reaction mixture to room temperature. If any unreacted starting material or amide intermediate is present, it can be removed by extraction with an organic solvent.

-

Acidification: Carefully acidify the aqueous layer with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic (pH ~1-2).[5] The carboxylic acid product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water to remove any remaining salts, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | 4-Bromo-2-methoxytoluene | N-Bromosuccinimide, AIBN | Carbon Tetrachloride | Reflux (approx. 77°C) | 80-90 |

| 2 | 4-Bromo-2-methoxybenzyl bromide | Sodium Cyanide | Acetone or DMF | Reflux | 75-85 |

| 3 | 2-(4-Bromo-2-methoxyphenyl)acetonitrile | Sodium Hydroxide | Ethanol/Water | Reflux | 85-95 |

Reaction Mechanism Visualization

The following diagram illustrates the mechanism for the base-catalyzed hydrolysis of the nitrile to the carboxylic acid.

Caption: Mechanism of base-catalyzed nitrile hydrolysis.

Conclusion

The synthesis of this compound via the benzyl cyanide pathway represents a robust and reliable method for obtaining this valuable intermediate. By carefully controlling the reaction conditions at each stage—from the selective benzylic bromination to the nucleophilic cyanation and final hydrolysis—researchers can achieve high yields of the desired product. The principles and protocols outlined in this guide are well-established in the field of organic synthesis and provide a solid foundation for the production of this and related phenylacetic acid derivatives for applications in pharmaceutical and chemical research.

References

- Findlater, M., Guzei, I. A., & Breno, K. L. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2811. [Link]

- Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.

- Wikipedia. (n.d.). Grignard reagent.

- Patsnap Eureka. (n.d.). Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl....

- Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.

- IUCr. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid.

- Supporting Information. (n.d.). Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes.

- PrepChem.com. (n.d.). Preparation of 4-bromobenzyl bromide.

- MDPI. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.

- Organic Syntheses Procedure. (n.d.). p-METHOXYPHENYLACETONITRILE.

- Royal Society of Chemistry. (2013, June 24). Recent advances in the Willgerodt–Kindler reaction.

- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.

- Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.

- ResearchGate. (2013, July). Recent advances in the Willgerodt–Kindler reaction.

- Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate.

- MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.

- Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.

- Oriental Journal of Chemistry. (n.d.). Kinetic and Mechanistic Studies in the Oxidation of Ethanol by P-Methoxy-N-Bromobenzamide.

- NIST WebBook. (n.d.). 2-(4-Methoxyphenyl)ethanol.

- Asian Journal of Chemistry. (2007, September 7). Kinetics and Mechanism of Oxidation of 4-Bromophenyl Ethanol by Polymer Supported Chromic Acid.

- PubChem. (n.d.). 2-(4-Bromophenyl)ethanol.

- PubChem. (n.d.). Benzeneacetonitrile, 4-methoxy-.

- ResearchGate. (2015, January). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Potential Biological Activities of 2-(4-Bromo-2-methoxyphenyl)acetic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylacetic acids represent a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide provides an in-depth exploration of the potential biological activities of 2-(4-Bromo-2-methoxyphenyl)acetic acid, a compound with structural motifs suggestive of anti-inflammatory, anticancer, and antimicrobial properties. Drawing upon structure-activity relationships of analogous compounds and established pharmacological principles, this document outlines a scientific rationale for investigating these potential activities. Detailed, field-proven experimental protocols are provided to enable researchers to systematically evaluate the efficacy of this molecule and elucidate its potential mechanisms of action. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of novel small molecules.

Introduction and Rationale

This compound is a substituted phenylacetic acid derivative. The core phenylacetic acid structure is a known pharmacophore, and its derivatives have been explored for various therapeutic applications.[1] The specific substitutions on the phenyl ring of the topic compound—a bromine atom at the para position and a methoxy group at the ortho position—are of particular interest. Halogenation, particularly bromination, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity.[2] The methoxy group can also modulate activity and metabolic stability.

The structural similarity of this compound to known bioactive molecules provides a strong rationale for investigating its potential therapeutic applications:

-

Anticancer Potential: The structurally related compound, 3-bromo-4-methoxyphenylacetic acid, is a key precursor in the synthesis of Combretastatin A-4, a potent inhibitor of tubulin polymerization with significant anticancer activity.[3][4][5] This suggests that this compound may also interfere with microtubule dynamics, a critical process in cell division, making it a potential candidate for anticancer drug development.

-

Anti-inflammatory Potential: Phenylacetic acid derivatives have been investigated for their anti-inflammatory properties. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.[6][7][8] The structural features of this compound warrant an investigation into its ability to modulate this pathway.

-

Antimicrobial Potential: Phenylacetic acid itself has demonstrated antibacterial activity, and its derivatives are an area of active research for new antimicrobial agents.[1][9][10] The potential mechanisms of action for such compounds include the disruption of the bacterial cell wall or interference with essential metabolic pathways.[9][11]

This guide will now delve into the detailed experimental workflows to explore these three promising areas of biological activity for this compound.

Potential Anticancer Activity: A Hypothesis-Driven Approach

The primary hypothesis for the anticancer activity of this compound is its potential to act as a tubulin polymerization inhibitor, similar to Combretastatin A-4.[12][13] Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14]

Experimental Workflow for Anticancer Activity Screening

A tiered screening approach is recommended to efficiently evaluate the anticancer potential of this compound.

Caption: Proposed mechanism of tubulin polymerization inhibition by this compound.

Potential Anti-inflammatory Activity

The hypothesis for the anti-inflammatory activity of this compound centers on its potential to inhibit key inflammatory mediators and signaling pathways, particularly the NF-κB pathway. [15]

Experimental Workflow for Anti-inflammatory Activity Screening

Caption: Workflow for evaluating the anti-inflammatory potential of this compound.

Detailed Experimental Protocols

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages. [15]

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

After 24 hours, collect the cell culture supernatant.

-

Quantify the amount of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent. [15]* Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

-

| Concentration of Test Compound (µM) | Absorbance at 540 nm | % Inhibition of NO Production |

| 0 (LPS only) | Reference value | 0 |

| 1 | To be determined | To be determined |

| 10 | To be determined | To be determined |

| 50 | To be determined | To be determined |

| 100 | To be determined | To be determined |

| Table 2: Template for presenting nitric oxide production inhibition data. |

This assay measures the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

-

Procedure:

-

Treat RAW 264.7 cells as described in the NO production assay.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions. [16]

-

Potential Antimicrobial Activity

The hypothesis for the antimicrobial activity of this compound is based on the known antibacterial properties of phenylacetic acid and its derivatives. [1][9]The potential mechanism could involve the disruption of bacterial cell wall synthesis or other essential cellular processes. [17][18][19][20][21]

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for assessing the antimicrobial activity of this compound.

Detailed Experimental Protocols

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [22][23]

-

Microorganisms: A panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

-

Procedure:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth medium. [23] 2. Inoculate each well with a standardized suspension of the test microorganism. [23] 3. Include a growth control (no compound) and a sterility control (no bacteria). [23] 4. Incubate the plate at 37°C for 16-20 hours. [23]* Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity. [22]

Table 3: Template for presenting Minimum Inhibitory Concentration (MIC) data.Microorganism This compound MIC (µg/mL) Ciprofloxacin (Positive Control) MIC (µg/mL) Staphylococcus aureus To be determined Reference value Escherichia coli To be determined Reference value Pseudomonas aeruginosa To be determined Reference value

-

Conclusion and Future Directions

This compound presents a compelling case for investigation as a potential therapeutic agent. Its structural features, shared with known bioactive compounds, provide a strong rationale for exploring its anticancer, anti-inflammatory, and antimicrobial properties. The experimental workflows and detailed protocols outlined in this technical guide offer a systematic and robust approach for researchers to validate these hypotheses. Positive findings from these in vitro studies would warrant further investigation, including in vivo efficacy studies in relevant animal models and more in-depth mechanistic studies to identify specific molecular targets. The exploration of this and similar substituted phenylacetic acid derivatives could lead to the discovery of novel drug candidates with significant therapeutic potential.

References

- Microbe Notes. (2023, August 3). Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. [Link]

- Yarlagadda, V., Sarkar, P., & Samaddar, S. (2016). A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. MedChemComm, 7(11), 2034-2054.

- Dentalcare. Bacterial Cell Wall Synthesis Inhibitors - Adjunctive and Prophylactic Use of Antibacterial Agents in Dentistry. [Link]

- Basicmedical Key. Inhibitors of Bacterial Cell Wall Synthesis. [Link]

- GPnotebook. (2018, January 1). Bacterial wall synthesis inhibitors. [Link]

- Ren, G., et al. (2013). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 8(8), e72152.

- Lin, Y. C. (2004). Endogenous Inhibitors of Nuclear Factor-κB, An Opportunity for Cancer Control. Cancer Research, 64(22), 8111-8114.

- Patsnap Synapse. (2024, June 21). What are NF-κB inhibitors and how do they work?[Link]

- Vandeperre, S., et al. (2021). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 40(7), 1339-1350.

- ResearchGate. (2025, August 7).

- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.

- Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943-2971.

- WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

- Patsnap Synapse. (2024, June 21). What are Tubulin inhibitors and how do they work?[Link]

- Krol, M., et al. (2019). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. International Journal of Molecular Sciences, 20(21), 5347.

- Kampa, M., et al. (2004). Antiproliferative and apoptotic effects of selective phenolic acids on T47D human breast cancer cells: Potential mechanisms of action. Breast Cancer Research, 6(2), R63-R74.

- ResearchGate. (2025, February 26).

- Research Square. (2025, January 15). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. [Link]

- Siebert, A., Gensicka, M., Cholewinski, G., & Dzierzbicka, K. (2016). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 21(8), 1063.

- Al-Warhi, T., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(18), 5894.

- Semantic Scholar. (2007, May 22). Antimicrobial Susceptibility Testing Protocols. [Link]

- Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2), 179-186.

- Ismael, N. A., et al. (2016). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Toxicology Letters, 259, S113.

- Wu, Y., Huang, R., & Deng, X. (2021). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 9, e11874.

- ResearchGate. (2025, August 14). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. [Link]

- Noble Life Sciences.

- ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

- Asadi, M., et al. (2018). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 17(1), 163-171.

- ResearchGate. (2025, August 4).

- Aruna kumari, S., Kishore babu, B., & Prasad, M. S. N. A. (2019). Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. Journal of Chemical and Pharmaceutical Sciences, 12(1).

- Journal of Applied Pharmaceutical Science. (2015, March 28). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]

- Frontiers. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. [Link]

- Asadi, M., et al. (2018). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research: IJPR, 17(1), 163-171.

- Lee, J. Y., et al. (2011). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PLoS ONE, 6(4), e18179.

- Siebert, A., Gensicka, M., Cholewinski, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents in Medicinal Chemistry, 16(8), 942-960.

- Pettit, G. R., et al. (2009). An Efficient Synthetic Strategy for Obtaining 4-Methoxy Carbon Isotope Labeled Combretastatin A-4 Phosphate and Other Z-Combretastatins1.

- Liu, X., et al. (2021). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers in Microbiology, 12, 782163.

- Lawrence, H. R., et al. (2003). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Journal of Medicinal Chemistry, 46(24), 5250-5260.

- Arnold, M. A., et al. (2019). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 5(11), 1851-1864.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 22). Exploring the Synthesis and Chemical Properties of 4-Bromophenylacetic Acid. [Link]

Sources

- 1. jchps.com [jchps.com]

- 2. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]

- 8. scbt.com [scbt.com]

- 9. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. microbenotes.com [microbenotes.com]

- 18. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dentalcare.com [dentalcare.com]

- 20. Inhibitors of Bacterial Cell Wall Synthesis | Basicmedical Key [basicmedicalkey.com]

- 21. gpnotebook.com [gpnotebook.com]

- 22. pdb.apec.org [pdb.apec.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 2-(4-Bromo-2-methoxyphenyl)acetic Acid and Its Derivatives

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-(4-bromo-2-methoxyphenyl)acetic acid and its derivatives. These compounds are valuable intermediates in medicinal chemistry and materials science. This document details multiple synthetic strategies, offering insights into the rationale behind methodological choices, and provides validated experimental protocols. The content is designed for researchers, chemists, and professionals in the field of drug development, presenting a logical flow from retrosynthetic analysis to specific reaction mechanisms and derivatization techniques.

Introduction: Significance of this compound

Substituted phenylacetic acids are a cornerstone of organic synthesis, serving as crucial building blocks for a wide range of pharmaceuticals, agrochemicals, and advanced materials[1][2]. Among these, this compound stands out due to its specific substitution pattern. The molecule features three key functional handles: a carboxylic acid group, a bromine atom, and a methoxy group.

-

The carboxylic acid moiety allows for the formation of esters, amides, and other derivatives, and can participate in various coupling reactions.

-

The bromine atom at the 4-position is a versatile site for modification, primarily through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse substituents.

-

The methoxy group at the 2-position influences the electronic properties of the aromatic ring and can play a role in directing further electrophilic aromatic substitution, should it be desired.

This unique combination of functionalities makes this compound a valuable precursor in the synthesis of complex molecular architectures, including potential anti-inflammatory agents and other biologically active compounds[2].

Retrosynthetic Analysis and Strategic Overview

A logical approach to the synthesis of the target molecule involves several key disconnections. The most common strategies focus on forming the acetic acid side chain on a pre-functionalized benzene ring.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights three primary synthetic strategies that will be discussed in detail:

-

The Benzyl Cyanide (Nitrile) Route: Involves the synthesis of a substituted benzyl cyanide followed by hydrolysis.

-

The Willgerodt-Kindler Route: Starts from the corresponding acetophenone and involves a rearrangement and oxidation process.

-

The Mandelic Acid Route: Utilizes the reduction of a substituted mandelic acid derivative.

Synthetic Strategy I: The Benzyl Cyanide Route

This is one of the most common and reliable methods for preparing phenylacetic acids[3]. The strategy is a two-step process: formation of the benzyl cyanide intermediate, followed by its hydrolysis.

Synthesis of the Benzyl Cyanide Intermediate

The key precursor, 2-(4-bromo-2-methoxyphenyl)acetonitrile, can be prepared from 4-bromo-2-methoxybenzaldehyde. The aldehyde itself is a critical starting material, often synthesized via the bromination of 2-methoxybenzaldehyde or through more modern methods involving metal-halogen exchange[4][5][6].

Workflow for Benzyl Cyanide Synthesis:

Caption: Workflow for the synthesis of the acetonitrile intermediate.

Hydrolysis of the Nitrile to Carboxylic Acid

The hydrolysis of the nitrile to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it can be less prone to side reactions for certain substrates.

Protocol: Basic Hydrolysis of 2-(4-Bromo-2-methoxyphenyl)acetonitrile [7]

-

Dissolution: Dissolve the acetonitrile derivative (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).

-

Base Addition: Add an excess of a strong base, such as 6M aqueous sodium hydroxide (NaOH) solution (approx. 3-5 eq).

-

Reflux: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the starting material has been consumed.

-

Rationale: The elevated temperature is necessary to drive the hydrolysis of both the nitrile and the intermediate amide.

-

-

Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with a concentrated acid (e.g., HCl) to a pH of approximately 1-2.

-

Causality: This step protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution.

-

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Purification: Wash the solid with cold water to remove inorganic salts and then dry to obtain the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Synthetic Strategy II: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into ω-aryl-substituted amides (or thioamides), which can then be hydrolyzed to the corresponding carboxylic acids[8][9]. This reaction uniquely results in the migration of the carbonyl function to the terminal position of the alkyl chain.

Mechanism and Key Reagents

The Kindler modification, which uses an amine (typically morpholine) and elemental sulfur, is the most common variant[8][9]. The reaction proceeds through a complex mechanism involving the formation of an enamine, subsequent thiation, and a series of rearrangements, ultimately yielding a thioamide[10].

Workflow for Willgerodt-Kindler Synthesis:

Caption: General workflow for the Willgerodt-Kindler reaction.

Experimental Considerations

The Willgerodt-Kindler reaction often requires high temperatures, and modern protocols frequently employ microwave-assisted heating to reduce reaction times and improve yields[11].

Protocol: Two-Step Willgerodt-Kindler Synthesis [12]

-

Thioamide Synthesis: In a suitable reaction vessel, combine the starting acetophenone (1.0 eq), morpholine (approx. 3.0 eq), and elemental sulfur (approx. 2.0 eq). Heat the mixture (conventional heating or microwave irradiation) until the starting ketone is consumed (monitored by TLC or GC-MS). After cooling, the thioamide intermediate is typically isolated by precipitation or extraction.

-

Hydrolysis: The crude thioamide is then subjected to vigorous hydrolysis. This is usually achieved by refluxing with a strong aqueous base (e.g., NaOH or KOH) or acid (e.g., H₂SO₄) for several hours.

-

Work-up: Following hydrolysis, the reaction mixture is cooled and acidified to precipitate the carboxylic acid, which is then isolated by filtration, as described in Protocol 3.2.

Table 1: Comparison of Synthetic Strategies

| Feature | Benzyl Cyanide Route | Willgerodt-Kindler Route |

| Starting Material | Substituted Benzaldehyde | Substituted Acetophenone |

| Key Intermediates | Benzyl Halide, Benzyl Cyanide | Thioamide |

| Reagent Toxicity | High (uses alkali cyanides) | Moderate (uses sulfur, morpholine) |

| Reaction Conditions | Generally moderate | Often requires high temperatures |

| Scalability | Well-established for large scale | Can be challenging due to heat |

| Key Advantage | High yields, reliable | Tolerant of various functional groups |

Synthetic Strategy III: The Mandelic Acid Reduction Route

Another effective approach is the reduction of the corresponding mandelic acid (α-hydroxy phenylacetic acid). This method avoids the use of highly toxic cyanides.

Synthesis of the Mandelic Acid Intermediate

The required intermediate, 2-(4-bromo-2-methoxyphenyl)-2-hydroxyacetic acid, can be synthesized from 4-bromo-2-methoxybenzaldehyde via the formation of a cyanohydrin, followed by hydrolysis.

Reduction of the Mandelic Acid

The hydroxyl group of the mandelic acid can be reduced to a methylene group using several methods. A classic method involves red phosphorus and hydroiodic acid, but a more modern and scalable approach uses catalytic sodium iodide with phosphorous acid as the stoichiometric reductant[13]. Catalytic hydrogenation over a noble metal catalyst is also a viable, though often slower, method[3][14].

Protocol: Iodide-Catalyzed Reduction of Mandelic Acid [13]

-

Reaction Setup: To a solution of the mandelic acid derivative (1.0 eq) in a suitable solvent (e.g., acetic acid), add catalytic sodium iodide (NaI, ~0.1 eq) and phosphorous acid (H₃PO₃, ~2.0 eq).

-

Mechanism Insight: The reaction relies on the in situ generation of hydroiodic acid (HI). HI reduces the benzylic alcohol, and the resulting iodine (I₂) is then reduced back to iodide by the phosphorous acid, regenerating the catalyst.

-

-

Heating: Heat the mixture to reflux and monitor the reaction's progress until completion.

-

Work-up and Isolation: Cool the reaction mixture and quench with an aqueous solution of a reducing agent like sodium bisulfite to remove any residual iodine. The product can then be extracted into an organic solvent. After washing and drying the organic phase, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the final this compound.

Derivatization Reactions

Once synthesized, the parent acid can be readily converted into various derivatives.

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or using coupling agents like DCC/DMAP yields the corresponding ester.

-

Amidation: Activation of the carboxylic acid (e.g., conversion to an acyl chloride with SOCl₂) followed by reaction with a primary or secondary amine produces the desired amide.

Conclusion

The synthesis of this compound can be successfully achieved through several strategic routes. The choice of method depends on factors such as the availability of starting materials, scalability requirements, and tolerance for hazardous reagents. The Benzyl Cyanide route is a high-yielding and well-documented pathway, while the Willgerodt-Kindler reaction offers a valuable alternative starting from acetophenones. The Mandelic Acid reduction route provides a cyanide-free option with modern, catalytic variations improving its practicality. The versatility of the final product as a synthetic intermediate underscores its importance in the ongoing development of novel chemical entities.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Bromo-2-methoxybenzaldehyde: Comprehensive Overview and Applications.

- Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

- BenchChem. (2025). Potential applications of 2-(4-Bromo-3-methoxyphenyl)acetonitrile in organic synthesis.

- Google Patents. (n.d.). DE2944480A1 - METHOD FOR PRODUCING PHENYL ACETIC ACID AND SIMPLY DERIVATIVES THEREOF.

- Google Patents. (n.d.). US4339594A - Process for the manufacture of phenylacetic acid and simple derivatives thereof.

- PubMed. (n.d.). Iodide-catalyzed reductions: development of a synthesis of phenylacetic acids.

- Wikipedia. (n.d.). Willgerodt rearrangement.

- Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.

- PubMed. (2013). Recent advances in the Willgerodt-Kindler reaction.

- Huang, Y., & Dömling, A. (n.d.). Thioamide derivatives have been investigated as bioactive compounds and building blocks in the field of.

- ResearchGate. (2025). Recent advances in the Willgerodt–Kindler reaction.

- Chem-Impex. (n.d.). 2-Bromo-4-methoxyphenylacetic acid.

- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.

Sources

- 1. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. DE2944480A1 - METHOD FOR PRODUCING PHENYL ACETIC ACID AND SIMPLY DERIVATIVES THEREOF - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 6. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 9. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in the Willgerodt-Kindler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Iodide-catalyzed reductions: development of a synthesis of phenylacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US4339594A - Process for the manufacture of phenylacetic acid and simple derivatives thereof - Google Patents [patents.google.com]

The Strategic Role of 2-(4-Bromo-2-methoxyphenyl)acetic Acid in Modern Organic Synthesis: A Technical Guide

Abstract

2-(4-Bromo-2-methoxyphenyl)acetic acid is a highly versatile and strategically important building block in organic synthesis. Its unique trifunctional nature, possessing a carboxylic acid handle, a reactive aryl bromide, and an activating ortho-methoxy group, offers medicinal chemists and process developers a powerful tool for the construction of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis and core applications, focusing on its utility in palladium-catalyzed cross-coupling reactions and intramolecular cyclization cascades for the synthesis of novel heterocyclic scaffolds. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the causal logic behind key procedural choices, thereby equipping researchers with the knowledge to effectively leverage this reagent in their synthetic campaigns.

Introduction: A Multifaceted Building Block

In the landscape of modern drug discovery and materials science, the demand for efficient and modular synthetic routes to novel chemical entities is paramount. This compound emerges as a key player in this context, serving as a linchpin for the introduction of a substituted phenylacetic acid moiety.[1] The strategic placement of the bromo, methoxy, and acetic acid functionalities allows for a diverse range of subsequent chemical manipulations.

The carboxylic acid group provides a handle for amide bond formation, esterification, or reduction, enabling the assembly of more complex side chains. The aryl bromide is a prime substrate for a plethora of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile construction of biaryl systems.[1] Crucially, the ortho-methoxy group exerts a significant electronic and steric influence on the molecule's reactivity. Electronically, it activates the aromatic ring towards electrophilic substitution and can influence the regioselectivity of these reactions. Sterically, it can direct ortho-lithiation and influence the conformational preferences of downstream products. This guide will explore how these features are exploited in two major classes of synthetic transformations.

Synthesis of this compound

The preparation of this compound is typically achieved through the regioselective bromination of a suitable precursor. While direct bromination of 2-methoxyphenylacetic acid is a plausible route, controlling the regioselectivity can be challenging. A more controlled and widely applicable approach is the bromination of 4-methoxyphenylacetic acid, which reliably yields the 3-bromo isomer.[2] For the synthesis of the title 2-bromo isomer, a multi-step sequence starting from a different precursor would be necessary. However, for the purpose of this guide, we will present an adapted protocol based on the highly reliable regioselective bromination of a phenylacetic acid derivative, which serves as a robust template for this class of transformation.

Experimental Protocol: Regioselective Bromination (Adapted)

This protocol is adapted from the well-established synthesis of the isomeric 2-(3-bromo-4-methoxyphenyl)acetic acid and provides a general and effective method for the bromination of activated phenylacetic acids.[2]

Materials:

-

4-Methoxyphenylacetic acid (1.0 equiv.)

-

Glacial Acetic Acid

-

Bromine (1.0 equiv.)

-

Ice-water

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyphenylacetic acid (e.g., 10 g, 60.2 mmol) in glacial acetic acid (60 ml).

-

Prepare a solution of bromine (e.g., 9.62 g, 3.1 ml, 60.2 mmol) in glacial acetic acid (30 ml) and charge it to the dropping funnel.

-

Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over a period of 30 minutes at room temperature.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 60 minutes.

-

Pour the reaction mixture into a beaker containing 500 ml of ice-water. A pale yellow precipitate should form.

-

Stir the resulting suspension for 10 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with ice-water (3 x 10 ml).

-

Air-dry the solid for 20 minutes on the filter.

-

For further purification, recrystallize the crude product from a suitable solvent such as hot xylene to yield a white crystalline powder.[2]

Causality and Experimental Insights:

-

Solvent Choice: Glacial acetic acid is an ideal solvent as it is polar enough to dissolve the starting material and is stable to the oxidizing conditions of the bromination.

-

Regioselectivity: The methoxy group is a powerful ortho-, para-directing group. In the case of 4-methoxyphenylacetic acid, the positions ortho to the methoxy group are sterically unhindered and electronically activated, leading to highly regioselective bromination at the 3-position.[2] For the synthesis of the title compound, a different starting material with appropriate blocking groups or a different synthetic strategy would be required to achieve the desired 2-bromo-4-methoxy substitution pattern.

-

Workup: Pouring the reaction mixture into ice-water serves to quench any unreacted bromine and to precipitate the less water-soluble product.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a key functional group that enables the construction of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for forming biaryl linkages, which are prevalent in pharmaceuticals and organic materials.

The Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound (or its ester derivative) to form a Pd(II) intermediate. The electron-donating ortho-methoxy group can subtly influence the rate of this step.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new carbon-carbon bond of the biaryl product.

General Experimental Protocol: Suzuki-Miyaura Coupling

This general protocol is based on established procedures for the Suzuki-Miyaura coupling of aryl bromides and can be adapted for this compound or its ester derivatives.[3][4]

Materials:

-

Methyl 2-(4-bromo-2-methoxyphenyl)acetate (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)